![molecular formula C22H22F4N2O2 B2640700 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine CAS No. 1025268-48-7](/img/structure/B2640700.png)
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine is a complex organic compound with a unique structure that includes a piperazine ring, a phenylprop-2-en-1-yl group, and a tetrafluoroethoxybenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylprop-2-en-1-yl group, and the attachment of the tetrafluoroethoxybenzoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: The compound may be used in the development of new materials, coatings, and other industrial applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2E)-3-phenyl-2-propenoyl]-1,2-dihydro-2-quinolinecarbonitrile: This compound shares a similar phenylprop-2-en-1-yl group but differs in its overall structure and functional groups.
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene: This compound has a similar phenylprop-2-en-1-yl group but is attached to a naphthalene ring instead of a piperazine ring.
Uniqueness
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine is unique due to its combination of a piperazine ring, a phenylprop-2-en-1-yl group, and a tetrafluoroethoxybenzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F4N2O2/c23-21(24)22(25,26)30-19-10-4-9-18(16-19)20(29)28-14-12-27(13-15-28)11-5-8-17-6-2-1-3-7-17/h1-10,16,21H,11-15H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFHWFXGKGHOSL-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B2640618.png)
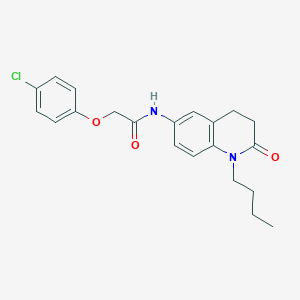
![(S)-2-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)acetic acid](/img/structure/B2640621.png)
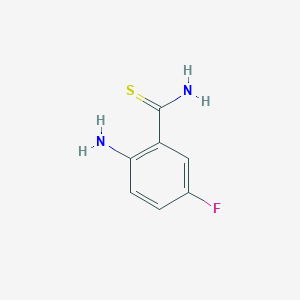
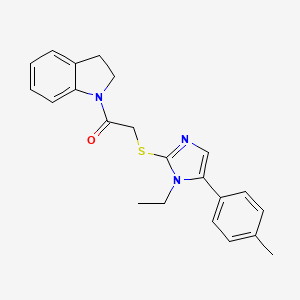
![methyl 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2640625.png)
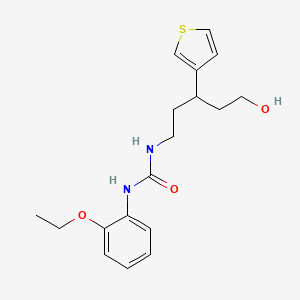
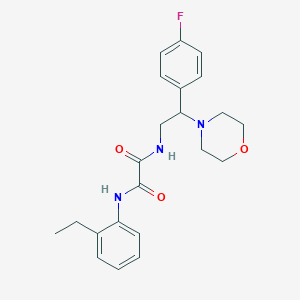

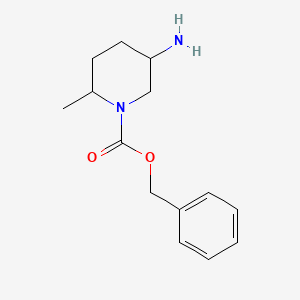
![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)
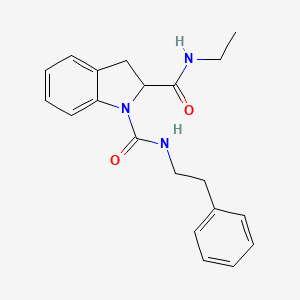
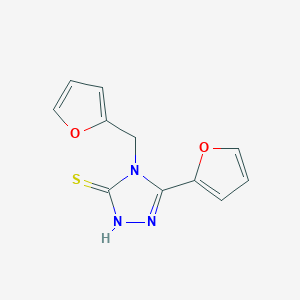
![2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol](/img/structure/B2640640.png)
